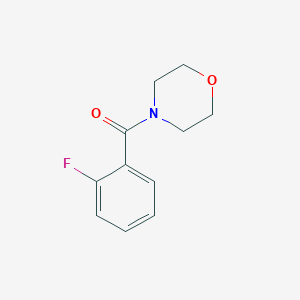

N-(2-Fluorobenzoyl)morpholine

Vue d'ensemble

Description

N-(2-Fluorobenzoyl)morpholine is an organic compound with the molecular formula C₁₁H₁₂FNO₂ and a molecular weight of 209.22 g/mol . It is a derivative of morpholine, where the morpholine ring is bonded to a 2-fluorobenzoyl group. This compound is primarily used in biochemical research and as a building block in the synthesis of various organic compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-(2-Fluorobenzoyl)morpholine can be synthesized through the reaction of 2-fluorobenzoyl chloride with morpholine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: N-(2-Fluorobenzoyl)morpholine undergoes various chemical reactions, including:

Nucleophilic substitution: The fluorine atom on the benzoyl ring can be substituted by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-fluorobenzoic acid and morpholine.

Common Reagents and Conditions:

Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

Major Products Formed:

Nucleophilic substitution: Depending on the nucleophile used, various substituted benzoyl morpholine derivatives can be formed.

Hydrolysis: The major products are 2-fluorobenzoic acid and morpholine.

Applications De Recherche Scientifique

N-(2-Fluorobenzoyl)morpholine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and protein modifications.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: this compound is used in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of N-(2-Fluorobenzoyl)morpholine involves its interaction with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. For instance, it may inhibit kinases involved in cell cycle regulation and cytokinesis .

Comparaison Avec Des Composés Similaires

- N-(4-Fluorobenzoyl)morpholine

- N-(3-Fluorobenzoyl)morpholine

- N-(2-Chlorobenzoyl)morpholine

Comparison: N-(2-Fluorobenzoyl)morpholine is unique due to the position of the fluorine atom on the benzoyl ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, such as N-(4-Fluorobenzoyl)morpholine and N-(3-Fluorobenzoyl)morpholine, the 2-fluoro derivative exhibits different steric and electronic properties, making it suitable for specific applications in research and industry .

Activité Biologique

N-(2-Fluorobenzoyl)morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery for central nervous system (CNS) disorders and cancer therapies. This article delves into its synthesis, biological properties, and the mechanisms through which it exerts its effects, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a morpholine ring substituted with a 2-fluorobenzoyl group. The general formula for this compound is . The synthesis typically involves acylation reactions, where morpholine is reacted with 2-fluorobenzoic acid or its derivatives, often using coupling agents to facilitate the reaction .

Central Nervous System Activity

Morpholine derivatives are known to influence various CNS receptors, enhancing their therapeutic profiles. The inclusion of a morpholine moiety in drug design has been associated with improved pharmacokinetic properties, including solubility and blood-brain barrier (BBB) permeability. Studies indicate that compounds containing morpholine can modulate the activity of metabotropic glutamate receptors (mGluR), which are crucial targets for treating mood disorders such as anxiety and depression .

Table 1: Biological Activities of Morpholine Derivatives

Antitumor Activity

Recent investigations have highlighted the potential antitumor properties of fluorinated morpholine derivatives. For instance, studies on fluorinated analogs have shown enhanced cytotoxic effects against various cancer cell lines, particularly in hypoxic conditions. The presence of fluorine atoms has been linked to improved binding affinity to target enzymes involved in cancer metabolism, such as hexokinase .

Case Study: Antitumor Efficacy

In a study evaluating several halogenated derivatives of 2-deoxy-d-glucose (2-DG), it was found that fluorinated compounds exhibited significantly lower IC50 values compared to non-fluorinated counterparts, indicating higher potency in inhibiting glycolysis in glioblastoma cells. This suggests that modifications like those found in this compound could potentially overcome pharmacokinetic limitations seen with traditional chemotherapeutics .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The morpholine ring enhances interaction with CNS receptors, improving the efficacy of drugs targeting serotonin and norepinephrine transporters .

- Enzyme Inhibition : Fluorination increases the binding affinity to key metabolic enzymes like hexokinase, which is essential for glycolytic regulation in cancer cells .

- Antioxidant Activity : Some derivatives demonstrate antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

Propriétés

IUPAC Name |

(2-fluorophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDNOKLCLGRXCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90336284 | |

| Record name | N-(2-Fluorobenzoyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804431 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1978-64-9 | |

| Record name | N-(2-Fluorobenzoyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.